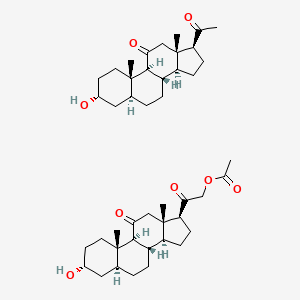
1-Methyl-N(4)-hydroxycytosine
Overview
Description
1-Methyl-N(4)-hydroxycytosine (4hmC) is a modified nucleoside that is found in DNA. It is an epigenetic marker that is involved in the regulation of gene expression. 4hmC is formed by the oxidation of 5-methylcytosine (5mC) by the ten-eleven translocation (TET) family of enzymes. In recent years, 4hmC has gained significant attention due to its potential role in epigenetic regulation and its involvement in various diseases.
Scientific Research Applications
Conformation and Crystal Structure Analysis : Birnbaum, Kulikowski, and Shugar (1979) investigated the crystal structure of 1-methyl-N4-hydroxycytosine hydrochloride, providing insights into the conformation of exocyclic amino groups in purines and pyrimidines. This research is significant for understanding the mechanism of cytosine modification by hydroxylamine, which is relevant to hydroxylamine mutagenesis and phenomena like translation and restriction (Birnbaum, Kulikowski, & Shugar, 1979).
DNA Methylation and Epigenetics : Research by Ma et al. (2016) developed a method for quantifying 5-hydroxymethylcytosine in DNA, highlighting the essential roles of DNA methylation in cellular processes like embryonic development. This study utilized selective electrogenerated chemiluminescence (ECL) labeling, contributing to the understanding of 5-methylcytosine and its conversion to 5-hydroxymethylcytosine (Ma et al., 2016).
Role in Melanocytic Tumors : Larson et al. (2013) investigated the loss of 5-hydroxymethylcytosine in melanocytic tumors, providing evidence for its association with tumor progression and dysplastic cytomorphologic features. This research substantiates the role of 5-hydroxymethylcytosine in the context of melanocytic lesions and tumor virulence (Larson et al., 2013).
Conversion in Mammalian DNA : Tahiliani et al. (2009) showed that TET1, a fusion partner in acute myeloid leukemia, catalyzes the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA. This finding has implications for understanding epigenetic regulation and the role of TET proteins in modifying DNA methylation (Tahiliani et al., 2009).
Stability and Dynamics of 5-Hydroxymethylcytosine : Bachman et al. (2014) explored the stability of 5-hydroxymethylcytosine in DNA, showing that it is a predominantly stable modification rather than a transient intermediate. This research provides insights into the dynamics of this oxidation reaction and its role in health and disease (Bachman et al., 2014).
Applications in Biomarker Discovery : Olkhov-Mitsel and Bapat (2012) discussed strategies for the discovery and validation of DNA methylation-based biomarkers, including those involving 5-hydroxymethylcytosine. This research highlights the potential of these modifications as biomarkers in diverse clinical settings, particularly in the context of complex diseases like cancer (Olkhov-Mitsel & Bapat, 2012).
properties
IUPAC Name |
4-(hydroxyamino)-1,5-dimethylpyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-3-9(2)6(10)7-5(4)8-11;/h3,11H,1-2H3,(H,7,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZIXXDZGQRDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229141 | |
| Record name | 1-Methyl-N(4)-hydroxycytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-N(4)-hydroxycytosine | |
CAS RN |
78529-89-2 | |
| Record name | 1-Methyl-N(4)-hydroxycytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078529892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-N(4)-hydroxycytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1198292.png)
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)
![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1198294.png)
